2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole

Catalog No.
S3336917
CAS No.
170881-69-3
M.F
C11H10ClNOS
M. Wt
239.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole

CAS Number

170881-69-3

Product Name

2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole

IUPAC Name

2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72

InChI

InChI=1S/C11H10ClNOS/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10/h2-5,7H,6H2,1H3

InChI Key

JUCBSXJNOCRKMT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CCl

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CCl

2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole is a thiazole derivative characterized by the presence of a chloromethyl group and a methoxy-substituted phenyl group. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in medicinal chemistry. This compound's molecular formula is C_{11}H_{11ClN_2OS, and it has a molecular weight of 276.18 g/mol .

Thiazole derivatives, including 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole, exhibit a range of biological activities. These include antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and therapeutic efficacy. Research has shown that similar thiazole derivatives possess significant activity against various pathogens and cancer cell lines .

The synthesis of 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole typically involves the following steps:

  • Formation of Thiazole Ring: The initial step often includes the condensation of appropriate thioketones or thioureas with aldehydes or ketones.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation using reagents like formaldehyde and hydrochloric acid under controlled conditions.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain a high-purity compound .

2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole has potential applications in:

  • Pharmaceuticals: As a lead compound in drug development due to its biological activities.
  • Agriculture: As a potential agrochemical for pest control due to its antimicrobial properties.
  • Material Science: In the development of functional materials owing to its unique chemical structure .

Studies on the interactions of 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole with biological targets are essential for understanding its mechanism of action. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Synergistic Effects: Investigating whether it enhances the activity of other compounds when used in combination therapies.
  • Metabolic Stability: Assessing how the compound is metabolized in biological systems and its resultant bioactivity .

Several compounds share structural similarities with 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole, including:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-(4-methoxyphenyl)thiazoleContains amino group instead of chloromethylExhibits enhanced antimicrobial activity
2-MethylthiazoleLacks methoxy substitutionKnown for strong antifungal properties
4-(Chloromethyl)thiazoleSimilar core structure but without methoxy substitutionUsed primarily in synthetic organic chemistry

The uniqueness of 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole lies in its specific combination of functional groups, which may contribute to distinct biological activities compared to these similar compounds .

The thiazole ring serves as the structural backbone of 2-chloromethyl-4-(4-methoxy-phenyl)-thiazole. Its assembly relies on cyclization reactions that strategically position nitrogen and sulfur atoms within the five-membered ring.

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole synthesis, leveraging α-haloketones and thioamide precursors. For 2-chloromethyl-4-(4-methoxy-phenyl)-thiazole, the reaction typically involves:

  • Chloromethylation: Introduction of the chloromethyl group via chloroacetone derivatives.
  • Aryl Substitution: Incorporation of 4-methoxyphenyl groups using pre-functionalized thioureas or thioamides.

A study demonstrated that substituting α-haloketones with 3-chloroacetylacetone in the Hantzsch reaction yields thiazole derivatives with 72–85% efficiency under reflux conditions. However, limitations such as prolonged reaction times (8–12 hours) and side-product formation necessitate post-reaction purification.

Cook–Heilbron Thiazole Synthesis

The Cook–Heilbron method offers an alternative pathway using α-aminonitriles and carbon disulfide. This approach facilitates direct incorporation of amino groups at the 5-position, which can later be functionalized. For 2-chloromethyl derivatives, subsequent chlorination steps are required after cyclization.

Comparative Analysis of Heterocyclization Methods

MethodStarting MaterialsYield (%)Reaction Time (h)Key Advantage
Hantzschα-Haloketone, thiourea72–858–12High functional group tolerance
Cook–Heilbronα-Aminonitrile, carbon disulfide65–786–10Direct amino group introduction

Data synthesized from.

Impact of Chloromethyl Group Positioning on Bioactivity

The positioning of the chloromethyl group in thiazole derivatives significantly influences their biological activity and target selectivity [1]. Research demonstrates that the 2-position chloromethyl substitution on the thiazole ring provides optimal electrophilic reactivity for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various biologically active compounds . The chloromethyl group at this position allows for selective nucleophilic substitution reactions, which are crucial for the compound's mechanism of action .

Studies on thiazole derivatives have shown that chloromethyl group positioning affects enzyme inhibition profiles [4]. The 2-amino-4-(4-chlorophenyl)thiazole compound exhibited optimal inhibition against human carbonic anhydrase I with an inhibition constant of 0.008 ± 0.001 micromolar, while the 2-amino-4-(4-bromophenyl)thiazole compound demonstrated superior inhibition against human carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase with inhibition constants of 0.124 ± 0.017, 0.129 ± 0.030, and 0.083 ± 0.041 micromolar, respectively [4].

Table 1: Chloromethyl Group Positioning Effects on Bioactivity

CompoundPositionTarget EnzymeInhibition Constant (μM)Activity Level
2-Chloromethyl-4-phenyl-thiazole2-positionCarbonic Anhydrase I0.008 ± 0.001High
2-Chloromethyl-4-phenyl-thiazole2-positionAcetylcholinesterase0.129 ± 0.030Moderate
4-Chloromethyl-thiazole4-positionCyclooxygenase0.76-9.01Variable

The electrophilic nature of the chloromethyl group facilitates nucleophilic attack and subsequent substitution reactions, which are essential for the compound's interaction with biological targets [5]. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function through covalent bond formation with nucleophilic sites .

Molecular docking studies have revealed that the 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole exhibited the highest inhibitory potency against human carbonic anhydrase I, human carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase with estimated binding energies of -6.75, -7.61, -7.86, and -7.96 kilocalories per mole, respectively [4]. These findings highlight the importance of chloromethyl group positioning in determining binding affinity and selectivity.

Role of Methoxy Substituent Electronic Effects in Target Binding

The methoxy substituent in the para-position of the phenyl ring attached to the thiazole moiety plays a crucial role in electronic effects and target binding affinity [6]. Research on structure-activity relationships reveals that methoxy groups possess electron-donating properties that significantly enhance the affinity of compounds for their receptors [7]. The presence of methoxy groups, particularly in specific positions, has been demonstrated to possess a dominant quality of enhancing the affinity of compounds for their receptors [7].

Studies on thiazole derivatives have shown that compounds with 4-methoxyphenyl substitution displayed enhanced binding affinity at adenosine A3 receptors [6]. Specifically, compound 16 with 4-methoxy substitution exhibited a 6-fold increase in binding affinity at A3 receptors with an inhibition constant value of 3 nanomolar, while maintaining high selectivity [6]. The methoxy group's electron-donating properties contribute to favorable hydrophobic interactions with receptor binding sites [6].

Table 2: Methoxy Substituent Effects on Target Binding

Compound StructureMethoxy PositionTarget ReceptorBinding Affinity (Ki, nM)Selectivity
Phenylthiazole4-methoxyAdenosine A33.0High
PhenylthiazoleNo methoxyAdenosine A318.3Moderate
Benzothiazole-thiazole4-methoxyAlpha-glucosidase2.50 ± 0.30 μMHigh
Methoxyphenyl-thiazole3,4-dimethoxyVarious targetsVariableModerate

The electronic effects of methoxy substituents influence molecular recognition through specific interactions with target proteins [8]. Density functional theory analysis revealed that compounds with methoxy substituents, such as compound 5a, had the highest reactivity with an energy gap of 3.86 electron volts, while halogenated derivatives exhibited increased chemical stability [8]. The methoxy group's ability to participate in hydrogen bonding and van der Waals interactions contributes to enhanced binding specificity [9].

Research on benzothiazole-derived pyrazoline-based thiazole compounds demonstrated that the presence of electron-donating methoxy groups significantly influenced enzymatic activities [10]. Compounds with methoxy substitutions showed enhanced alpha-glucosidase and urease inhibitory activities, with inhibition constant values ranging from 2.50 to 17.50 micromolar for alpha-glucosidase and 14.30 to 41.50 micromolar for urease [10].

The methoxy substituent's electronic effects are particularly evident in molecular docking studies, where the methyl group of the 4-methoxy phenyl ring substituent showed hydrophobic interactions with specific amino acid residues [6]. These interactions contribute to the overall binding affinity and selectivity of the compound for its target receptor [6].

Comparative Pharmacodynamic Profiles of Para-Substituted Analogues

Comparative analysis of para-substituted thiazole analogues reveals distinct pharmacodynamic profiles that are influenced by the electronic and steric properties of the substituents [11] [12]. Research on 4-substituted methoxybenzoyl-aryl-thiazoles has demonstrated that electronic effects of substituents significantly impact antiproliferative activity profiles [12].

Studies examining para-substituted phenyl derivatives show that both electron-withdrawing and electron-donating groups can enhance biological activity, though through different mechanisms [11]. The introduction of weak electron-withdrawing groups such as 4-fluoro or weak electron-donating groups such as 4-methyl both increased potency compared to unsubstituted analogues [12]. Strong electron-withdrawing groups including nitro, cyano, and trifluoromethyl, as well as strong electron-donating groups like 3,4-dimethoxy, exhibited comparable antiproliferative activity [12].

Table 3: Comparative Pharmacodynamic Profiles of Para-Substituted Analogues

SubstituentElectronic NatureCell Line A375 (nM)Cell Line DU145 (nM)Cell Line PC-3 (nM)Activity Profile
4-MethylElectron-donating11 ± 57 ± 15 ± 1High
4-FluoroElectron-withdrawing33 ± 1412 ± 113 ± 1High
4-NitroStrong electron-withdrawing38 ± 995 ± 556 ± 1Moderate
4-CyanoStrong electron-withdrawing59 ± 2452 ± 230 ± 7Moderate
4-BromoElectron-withdrawing13 ± 221 ± 418 ± 3High

Analysis of positional effects reveals that para-substitution generally provides superior activity compared to ortho- or meta-substitution patterns [13]. In thiazolyl-pyrazoline hybrid compounds, para-substitution with both electron-withdrawing and electron-donating groups yielded similar activities, indicating that the position of the substituent was more important than their electronic nature [13].

Research on antimicrobial thiazole derivatives demonstrated that compounds with para-halogen substituents, particularly chloro substitution, were responsible for enhanced antibacterial activity [13]. The chloro substituent combined with specific aromatic systems provided optimal combinations for highly active antimicrobials [13]. However, bromo substituents in similar positions often inactivated the compounds, highlighting the importance of subtle electronic and steric differences [13].

Studies on thiazole derivatives as enzyme inhibitors showed that electron-withdrawing substituents like fluorine and chlorine enhance potency against bacterial targets [14]. Compounds with these substituents exhibited minimum inhibitory concentration values as low as 15.6 micrograms per milliliter against gram-positive bacteria [14]. The structure-activity relationship analysis indicates that electron-withdrawing substituents like fluorine and chlorine enhance potency, while electron-donating groups may provide different selectivity profiles [14].

Hybridization Strategies with Pyrazoline and Imidazole Moieties

Hybridization of thiazole with pyrazoline and imidazole moieties represents a significant advancement in medicinal chemistry, enabling the synthesis of novel compounds with enhanced therapeutic potential [15] [16]. The hybridization approach allows for incorporating different functional groups and substitution patterns, which can influence the compound's bioactivity, selectivity, and pharmacokinetic profile [15].

Thiazole-pyrazoline hybrid compounds have demonstrated diverse pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antioxidant activities [17]. Research on thiazolyl-pyrazoline derivatives has shown that these compounds exhibit significant cytotoxic activity with potential inhibitions against epidermal growth factor receptor and human epidermal growth factor receptor 2 [18]. Compounds with thiazolyl-pyrazoline frameworks have revealed inhibition activity against epidermal growth factor receptor with inhibition constant values of 60 nanomolar and 32 nanomolar [18].

Table 4: Hybridization Strategies and Biological Activities

Hybrid SystemTargetActivity (IC50)MechanismReference
Thiazole-PyrazolineEGFR9-83 nMKinase inhibition [18]
Thiazole-PyrazolineHER2180 nMReceptor binding [18]
Thiazole-ImidazoleAlpha-glucosidase2.50-17.50 μMEnzyme inhibition [10]
Thiazole-ImidazoleAntimicrobial8-32 μg/mLCell wall disruption [16]

Thiazole-imidazole hybrid compounds have shown promising antimicrobial and anticancer activities [16]. A series of six novel imidazole-thiazole hybrids demonstrated moderate antimicrobial activity against bacterial and fungal strains, with derivative 5a displaying significant inhibition with an inhibition constant value of 33.52 micromolar [16]. The synthesis involved the reaction of different phenacyl bromides with imidazole-hydrazinecarbothioamide to produce imidazole-thiazole hybrid derivatives [16].

Studies on benzothiazole-derived pyrazoline-based thiazole compounds revealed that hybridization strategies significantly influence enzymatic activities [10]. The synthesized compounds showed alpha-glucosidase and urease inhibitory potential with inhibition constant values ranging from 2.50 to 17.50 micromolar for alpha-glucosidase and 14.30 to 41.50 micromolar for urease [10]. Compounds with trifluoromethyl, fluoro, and hydroxyl substitution patterns were identified as crucial factors for enzyme inhibition activities [10].

The hybridization approach has proven particularly effective for developing dual inhibitors [10]. Compound 6, containing a trifluoromethyl electron-withdrawing functionality, emerged as a dual potent inhibitor against alpha-glucosidase and urease due to the presence of the electron-withdrawing group on the phenyl ring [10]. This demonstrates the potential of hybridization strategies to create compounds with multiple therapeutic targets.

XLogP3

3

Dates

Last modified: 04-14-2024

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